molecular formula C7H8ClN3O B2942507 N-(4-chloro-6-methylpyrimidin-2-yl)acetamide CAS No. 89694-98-4

N-(4-chloro-6-methylpyrimidin-2-yl)acetamide

Cat. No. B2942507
CAS RN: 89694-98-4
M. Wt: 185.61
InChI Key: YAQVCJUGWWDSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chloro-6-methylpyrimidin-2-yl)acetamide” is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 . It is not intended for human or veterinary use and is available for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 4th position and a methyl group at the 6th position . The pyrimidine ring is further substituted with an acetamide group .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties might be available in specialized chemical literature or databases.

Mechanism of Action

N-(4-chloro-6-methylpyrimidin-2-yl)acetamide works by inhibiting the activity of JAK enzymes, specifically JAK3. This leads to a decrease in the production of cytokines, which are signaling molecules that play a key role in the immune response and inflammation. By inhibiting JAK3, this compound can reduce the activity of T cells and B cells, which are involved in the pathogenesis of various autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha). It can also reduce the activity of T cells and B cells, which are involved in the pathogenesis of various autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(4-chloro-6-methylpyrimidin-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of specificity for JAK3, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in certain assays. It also has limited solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for the study of N-(4-chloro-6-methylpyrimidin-2-yl)acetamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has shown promising results in clinical trials for these conditions and may offer a new treatment option for patients. Another potential application is in the treatment of cancer. JAK3 has been shown to play a role in the growth and survival of certain cancer cells, and inhibitors like this compound may have therapeutic potential in this area. Finally, this compound may have applications in the study of immune system function and inflammation, which could lead to a better understanding of these processes and the development of new treatments.

Synthesis Methods

The synthesis of N-(4-chloro-6-methylpyrimidin-2-yl)acetamide involves the condensation of 2-amino-4-chloro-6-methylpyrimidine with acetic anhydride in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain a white crystalline powder with a purity of over 99%.

Scientific Research Applications

N-(4-chloro-6-methylpyrimidin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinase (JAK), a family of intracellular enzymes that play a crucial role in the immune response and inflammation.

properties

IUPAC Name

N-(4-chloro-6-methylpyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-4-3-6(8)11-7(9-4)10-5(2)12/h3H,1-2H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQVCJUGWWDSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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